N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide
Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to anti-HIV, antioxidant, antimicrobial, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned earlier .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific receptors it interacts with and the biochemical pathways it affects.
Preparation Methods
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Industry: It is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Melatonin: A neurohormone regulating circadian rhythms.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
These compounds share the indole moiety but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(20-13-11-14-6-4-5-9-16(14)20)10-12-19-18(22)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUDIIPEQCFSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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